(1S,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione
Overview
Description
(1S,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione is a synthetic steroidal compound with the molecular formula C21H26O4. It is characterized by the presence of an epoxy group at the 16,17 position and keto groups at the 3, 11, and 20 positions.
Preparation Methods
The synthesis of (1S,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione typically involves multiple steps starting from steroidal precursors. One common method involves the use of diosgenin, a steroid sapogenin, as the starting material. The synthetic route includes several key steps such as ring-opening, acetylation, oxidation, hydrolysis, elimination, epoxidation, and further oxidation . Industrial production methods often follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(1S,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The epoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
(1S,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on steroid hormone receptors and related pathways.
Medicine: Research explores its potential therapeutic uses, particularly in hormone-related disorders.
Industry: It serves as a precursor for the production of various steroidal drugs and hormones.
Mechanism of Action
The mechanism of action of (1S,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various molecular pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
(1S,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione is unique due to its specific structural features, such as the epoxy group at the 16,17 position and multiple keto groups. Similar compounds include:
11α-Hydroxy-16,17α-epoxypregn-4-ene-3,20-dione: This compound has an additional hydroxyl group at the 11α position.
16α,17α-Epoxyprogesterone: Lacks the keto group at the 11 position. These structural differences result in variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1S,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-11(22)21-17(25-21)9-15-14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h8,14-15,17-18H,4-7,9-10H2,1-3H3/t14-,15-,17?,18+,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQQLMMXRMNZRZ-QHUXWJRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)CCC45C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721879 | |
Record name | 16,17-Epoxypregn-4-ene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3684-84-2 | |
Record name | 16,17-Epoxypregn-4-ene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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